ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 321432-03-5
VCID: VC5041492
InChI: InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19)
SMILES: CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C11H13ClF3N3O2
Molecular Weight: 311.69

ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate

CAS No.: 321432-03-5

Cat. No.: VC5041492

Molecular Formula: C11H13ClF3N3O2

Molecular Weight: 311.69

* For research use only. Not for human or veterinary use.

ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate - 321432-03-5

Specification

CAS No. 321432-03-5
Molecular Formula C11H13ClF3N3O2
Molecular Weight 311.69
IUPAC Name ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate
Standard InChI InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19)
Standard InChI Key JPNJWTSLHUDREJ-UHFFFAOYSA-N
SMILES CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Composition

Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate has the molecular formula C₁₁H₁₃ClF₃N₃O₂ and a molar mass of 311.69 g/mol . Its IUPAC name reflects the presence of:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which contributes to electron-deficient aromaticity.

  • An ethyl carbamate group linked via a secondary amine to the pyridine ring.

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, a feature common in agrochemicals and pharmaceuticals .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number321432-03-5
Molecular FormulaC₁₁H₁₃ClF₃N₃O₂
Molar Mass311.69 g/mol
SynonymsEthyl [2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino})ethyl]carbamate

Structural Features

The compound’s pyridine ring is substituted at the 3-position with chlorine and the 5-position with a trifluoromethyl group, creating steric and electronic effects that influence reactivity. The ethyl carbamate group (-NHCOOEt) introduces hydrogen-bonding capacity, which may facilitate interactions with biological targets .

Synthesis and Preparation

General Synthetic Routes

While explicit details for this compound are scarce, its synthesis likely follows strategies used for analogous carbamates. A plausible pathway involves:

  • Amination: Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethylene diamine to form the secondary amine intermediate.

  • Carbamate Formation: Treating the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

Reactions typically proceed under inert atmospheres at moderate temperatures (0–25°C) to avoid decomposition of sensitive intermediates.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the pyridine ring may slow reaction kinetics.

  • Moisture Sensitivity: The carbamate group is prone to hydrolysis, necessitating anhydrous conditions .

Research Findings and Analogous Compounds

Biological Activity of Related Structures

Piperazine and carbamate derivatives exhibit diverse pharmacological profiles:

  • Antipsychotic Effects: Piperazine-containing analogs modulate dopamine receptors, as seen in compounds like aripiprazole.

  • Enzyme Inhibition: Trifluoromethylpyridines often inhibit cytochrome P450 enzymes, impacting drug metabolism .

Table 2: Activity of Structural Analogs

CompoundBiological ActivitySource
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-acetamideDopamine D₂ receptor modulation
Ethyl N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)carbamothioyl)carbamateEnzyme inhibition

Physicochemical Studies

  • Solubility: The trifluoromethyl group reduces aqueous solubility but enhances membrane permeability .

  • Stability: Carbamates are generally stable under physiological pH but hydrolyze in strongly acidic or basic conditions.

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